2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline
Description
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]aniline is a heterocyclic aromatic compound featuring an aniline backbone substituted with a sulfur-linked 4-methyl-1,2,4-triazole moiety. This structure combines the electron-rich aniline group with the triazole ring, a pharmacophore known for diverse biological activities, including antimicrobial and anticancer properties. The methyl group at the 4-position of the triazole ring enhances metabolic stability by reducing oxidative degradation, a feature observed in related compounds like N-(2-methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide. The thioether linkage (C–S–C) further contributes to its unique electronic and steric properties, influencing reactivity and binding interactions in biological systems.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13-6-11-12-9(13)14-8-5-3-2-4-7(8)10/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPLMOXPXOYIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923230-55-1 | |
| Record name | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline can undergo various chemical reactions, including:
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Reduction: Tin(II) chloride, iron powder
Major Products
Oxidation: Sulfoxides, sulfones
Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives
Reduction: Amines
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study on various triazole compounds demonstrated their effectiveness against a range of bacterial and fungal strains. The mechanism of action often involves inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis, thereby disrupting cell membrane integrity .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline | C. albicans | 8 µg/mL |
Antifungal Applications
The compound has shown promise as an antifungal agent. In vitro studies have reported its efficacy against several fungal pathogens, including Candida species and Aspergillus species. The structure-activity relationship (SAR) indicates that modifications on the triazole ring can enhance antifungal potency .
Neuroprotective Properties
Recent studies suggest that triazole derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, is a key mechanism through which these compounds exert their effects .
Table 2: Acetylcholinesterase Inhibition by Triazole Derivatives
Agricultural Applications
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The application of this compound in crop protection has been explored extensively. Its effectiveness against plant pathogens makes it a valuable candidate for developing new agricultural fungicides.
Case Studies
-
Synthesis and Evaluation of Antifungal Activity :
Researchers synthesized various triazole derivatives and evaluated their antifungal activity against common agricultural pathogens. The study found that certain modifications to the triazole core significantly enhanced antifungal efficacy . -
Neuroprotective Effects in Alzheimer’s Models :
A study investigated the neuroprotective effects of triazole derivatives in animal models of Alzheimer's disease. Results indicated that these compounds could reduce cognitive decline by inhibiting AChE activity .
Mechanism of Action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring and aniline moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline (Compound S6)
- Structure : Differs by a methoxy (–OCH₃) group at the 2-position of the aniline ring.
- Synthesis : Yielded 66% in formylation reactions, suggesting methoxy substitution improves solubility or reaction efficiency.
- Metabolic Stability : Methyl groups on triazole reduce hepatic metabolism, as shown in pyrido[3,4-d]pyrimidine derivatives.
4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
Table 1: Impact of Substituent Position on Yield and Stability
| Compound | Substituent Position | Yield (%) | Key Property |
|---|---|---|---|
| 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]aniline | Ortho (C2) | N/A | High metabolic stability |
| 2-Methoxy-4-(4-methyl-4H-triazol-3-yl)aniline | Para (C4) | 66 | Enhanced solubility |
| 4-(4-Methyl-4H-triazol-3-yl)aniline | Para (C4) | 28 | Lower reactivity |
Heterocycle Variations and Bioactivity
2-(4-Methylthiazol-2-yl)aniline
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
Table 2: Heterocycle-Driven Property Differences
| Compound | Heterocycle | Key Feature | Biological Relevance |
|---|---|---|---|
| 2-[(4-Methyl-4H-triazol-3-yl)thio]aniline | 1,2,4-Triazole | High metabolic stability | Anticancer potential |
| 2-(4-Methylthiazol-2-yl)aniline | Thiazole | Reduced basicity | Kinase inhibition |
| 4-{[3-(Thiophen-2-yl)oxadiazol-5-yl]methyl}aniline | Oxadiazole-thiophene | Enhanced thermal stability | Material science |
Structural Complexity and 3D-QSAR Insights
Cyclopropane-Containing Analogs
- Example : 3-(((5-((2,2-Dimethyl-3-propylcyclopropyl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-N,N-bis(2-methylpentan-2-yl)aniline.
- Activity : Cyclopropane groups enhance lipophilicity and steric bulk, improving membrane permeability and target engagement in antifungal assays.
Key Finding : 3D-QSAR models indicate that bulky substituents (e.g., cyclopropane) at specific positions optimize hydrophobic interactions, increasing potency by 10–20-fold compared to simpler analogs.
Biological Activity
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring, which is known for its role in various biological activities. The presence of the thio group enhances its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to possess antifungal and antibacterial activities. In one study, triazole derivatives demonstrated potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like vancomycin and ciprofloxacin .
| Compound Type | MIC (μM) | Reference |
|---|---|---|
| 1,2,4-Triazole Derivatives | 0.046 - 3.11 | |
| Vancomycin | 0.68 | |
| Ciprofloxacin | 2.96 |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain triazole-thiadiazole hybrids exhibited cytotoxicity against various cancer cell lines with IC50 values below those of conventional chemotherapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole ring significantly influence biological activity. Electron-donating groups on the phenyl ring enhance antimicrobial potency, while longer alkyl chains may reduce activity .
Case Studies
- Antifungal Activity : A series of mercapto-1,2,4-triazole derivatives were synthesized and tested for antifungal activity against Candida albicans. The results indicated that modifications at the C-3 position were crucial for enhancing antifungal efficacy .
- Anticancer Studies : A study involving a novel triazole derivative showed promising results in inhibiting breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline, and how do reaction conditions influence yield?
- Methodology :
- Classical Synthesis : React 2-aminothiophenol derivatives with 4-methyl-4H-1,2,4-triazole-3-thiol under reflux in ethanol or methanol with catalytic acid (e.g., HCl). Optimize molar ratios (1:1.2) and reaction time (6–12 hrs) to achieve yields of 60–75% .
- Microwave-Assisted Synthesis : Shorten reaction time (30–60 mins) using microwave irradiation (100–120°C), improving yields to 80–85% by enhancing reaction kinetics .
- Key Variables : Solvent polarity, temperature, and catalyst choice (e.g., iodine vs. HCl) significantly impact regioselectivity and purity.
Q. How can researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the aniline NH group (~5.1 ppm) and triazole protons (7.8–8.2 ppm). -NMR resolves the thioether (C-S) bond at ~120–125 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNS: 218.06 g/mol) and fragments related to triazole-thio cleavage .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Adjust solvent systems for biological assays (e.g., DMSO stock solutions diluted in buffer) .
- Stability : Stable at room temperature under inert atmospheres but prone to oxidation in air. Store at –20°C in amber vials with desiccants .
Advanced Research Questions
Q. How does the electronic structure of the 1,2,4-triazole ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The triazole’s electron-deficient N-atoms enhance electrophilicity at the sulfur-linked carbon, facilitating nucleophilic attack. DFT calculations show a charge density of –0.45 e on the sulfur atom, making it susceptible to oxidation or alkylation .
- Experimental Validation : React with alkyl halides (e.g., methyl iodide) in basic conditions (KCO, DMF) to form sulfonium derivatives, monitored via TLC .
Q. What contradictions exist in reported biological activities of analogous 1,2,4-triazole-thioanilines, and how can they be resolved?
- Data Conflicts : Some studies report antimicrobial activity (MIC = 8–16 µg/mL) for triazole-thioanilines, while others show inactivity due to poor membrane permeability .
- Resolution Strategies :
- Structure-Activity Relationship (SAR) : Introduce hydrophilic groups (e.g., –OH, –COOH) to improve solubility without disrupting the triazole core .
- Bioavailability Testing : Use Caco-2 cell models to assess permeability and PAMPA assays for passive diffusion .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic profiles?
- In Silico Methods :
- Docking Studies : Target enzymes (e.g., CYP450 isoforms) using AutoDock Vina to predict metabolic stability. The compound’s logP (2.1) suggests moderate blood-brain barrier penetration .
- ADMET Prediction : SwissADME predicts moderate hepatic toxicity (CYP2D6 inhibition) and t = 3.2 hrs in humans, necessitating prodrug strategies .
Q. What methodological challenges arise in analyzing metabolic pathways of this compound in vivo?
- Metabolite Identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
